4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide

Pharmaceutical Quality Control HPLC Method Validation Pharmacopeial System Suitability

4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide (CAS 72810-61-8) is the pharmacopeial reference standard designated as Torasemide EP Impurity A and USP Torsemide Related Compound E. This heterocyclic compound, with molecular formula C13H11N3O3S and molecular weight 289.31 g/mol, belongs to the pyridothiadiazine class.

Molecular Formula C13H11N3O3S
Molecular Weight 289.309
CAS No. 72810-61-8
Cat. No. B563373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide
CAS72810-61-8
SynonymsTorsemide Impurity
Molecular FormulaC13H11N3O3S
Molecular Weight289.309
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C3=C(C=NC=C3)S(=O)(=O)NC2=O
InChIInChI=1S/C13H11N3O3S/c1-9-3-2-4-10(7-9)16-11-5-6-14-8-12(11)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
InChIKeyQMCVPDNHQUBJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide (CAS 72810-61-8): Procurement-Grade Reference Standard for Torasemide Impurity A


4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide (CAS 72810-61-8) is the pharmacopeial reference standard designated as Torasemide EP Impurity A and USP Torsemide Related Compound E [1]. This heterocyclic compound, with molecular formula C13H11N3O3S and molecular weight 289.31 g/mol, belongs to the pyridothiadiazine class [1]. It serves as a critical analytical marker in the quality control of torasemide active pharmaceutical ingredient (API) and finished dosage forms, defined in the European Pharmacopoeia monograph 2132 and British Pharmacopoeia [2]. Unlike generic research chemicals, this impurity reference standard is specifically required for compendial method system suitability testing, where its distinct chromatographic behavior is used to verify column performance and peak identification [2].

Why Torasemide EP Impurity A (72810-61-8) Cannot Be Substituted by Other In-Class Impurity Standards


Torasemide impurity standards are not interchangeable despite belonging to the same drug substance family. Each EP-defined impurity (A, B, C, D, E) possesses a structurally distinct chemical identity, leading to unique chromatographic retention behavior, mass spectrometric fragmentation, and ultraviolet absorption characteristics [1]. The British Pharmacopoeia explicitly assigns different relative retention times to each impurity for system suitability identification: Impurity A elutes at an RRT of approximately 0.3, while Impurity B elutes at 0.4, Impurity C at 0.5, Impurity E at 0.7, and Impurity D at 2.3 [1]. Furthermore, Impurity A is a cyclized thiadiazine-dioxide process-related impurity, whereas Impurity B is a sulfonamide degradation product generated under stress conditions [2]. Substituting one impurity reference standard for another in analytical method development, validation, or quality control would lead to incorrect peak assignment, failed system suitability criteria, and non-compliance with regulatory monograph specifications. Procurement of the exact CAS 72810-61-8 standard is therefore mandatory for any laboratory performing compendial testing of torasemide.

Quantitative Differentiation Evidence for 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide (72810-61-8)


EP Monograph Relative Retention Time (RRT) of Impurity A Is 0.3, Distinct from All Other Specified Impurities

Under the British Pharmacopoeia 2025 (Ph. Eur. monograph 2132) chromatographic conditions, Torasemide EP Impurity A exhibits a relative retention time (RRT) of approximately 0.3 with reference to torasemide (retention time ≈ 10 min). This is the earliest-eluting specified impurity in the monograph method, well-separated from Impurity B (RRT ≈ 0.4), Impurity C (RRT ≈ 0.5), Impurity E (RRT ≈ 0.7), and Impurity D (RRT ≈ 2.3) [1]. The system suitability requirement mandates a minimum resolution of 3.0 between Impurity B and Impurity C peaks, and Impurity A's distinct RRT is used as a primary identifier in the reference chromatogram supplied with the torasemide system suitability CRS [1].

Pharmaceutical Quality Control HPLC Method Validation Pharmacopeial System Suitability

HPLC Quantification Sensitivity Profile: Impurity A Exhibits Detectability Distinct from Impurity B and Impurity C

A 2024 study established a validated HPLC method for simultaneous determination of seven main related substances (A–G) in torasemide tablets. Impurity A exhibited a limit of quantitation (LOQ) of 0.0835 µg/mL and a limit of detection (LOD) of 0.0251 µg/mL, with a linear range of 0.3340–1.3360 µg/mL [1]. In contrast, under identical chromatographic conditions, Impurity B showed substantially higher sensitivity with LOQ of 0.0099 µg/mL and LOD of 0.0039 µg/mL, while Impurity C yielded LOQ of 0.0204 µg/mL and LOD of 0.0061 µg/mL [1]. The recovery range for all seven impurities, including Impurity A, was 90.6–106.6% (n=3), and peak area RSD was less than 3.0% over 48 hours, confirming method suitability for Impurity A quantification [1].

Analytical Method Validation Impurity Profiling LOQ and LOD Determination

Structural Origin Differentiation: Impurity A Is a Process Impurity, Not a Degradation Product Like Impurity B

Forced degradation studies on torasemide under ICH Q1A(R2) conditions characterized three degradation products, one of which—4-[(3-methylphenyl)amino]pyridine-3-sulfonamide—is explicitly identified as EP Impurity B (and USP Related Compound A) [1]. This sulfonamide degradation product arises from hydrolytic cleavage of the urea moiety [1]. In contrast, Torasemide EP Impurity A (CAS 72810-61-8) is the cyclized thiadiazine-1,1-dioxide formed during API synthesis via intramolecular condensation, representing a process-related impurity rather than a degradation product [2]. This classification is corroborated by the BP monograph, where Impurity A is included in the system suitability reference standard for API testing, while Impurity E is supplied as a separate CRS [2].

Forced Degradation Studies Impurity Origin Classification Regulatory Control Strategy

LC-MS Method Sensitivity: Impurity A Quantified with Distinct LOD/LOQ Versus Other Torasemide Impurities

A chemometrically optimized LC-MS method (ESI positive mode) for simultaneous determination of torasemide and its four impurities demonstrated high linearity (r > 0.9982) and recovery values of 95.78–104.92% with RSD of 0.12–5.56% [1]. The method achieved lower LOD and LOQ values with LC-MS compared to LC-UV detection, indicating higher sensitivity for impurity quantification [1]. While the published abstract does not disaggregate individual impurity values, the validated method encompasses the four impurities including Impurity A, establishing its distinct mass spectrometric response under optimized gradient conditions on a Zorbax SB C18 column with acetonitrile/10 mM ammonium formate (pH 2.5) mobile phase [1]. The paper's full factorial experimental design approach confirms that each impurity, including Impurity A, requires independent chromatographic optimization parameters.

LC-MS Impurity Quantification Chemometric Optimization Method Validation

Physicochemical Property Distinction: Melting Point and Solubility Profile Differentiate Impurity A from Impurity E

Torasemide EP Impurity A (CAS 72810-61-8) has a reported melting point above 237 °C with decomposition, an off-white to pale yellow solid appearance, and is soluble in DMSO (slightly) and methanol (slightly) . In contrast, Torasemide EP Impurity E (CAS 72810-57-2) has a predicted melting point of 200.57 °C, aqueous solubility of 119 mg/L at 25 °C, and a density of 1.3 ± 0.1 g/cm³ . Impurity A's higher thermal stability and lower predicted aqueous solubility are consistent with its more rigid, cyclized thiadiazine-dioxide ring structure compared to Impurity E's open-chain ethyl carbamate architecture .

Reference Standard Characterization Physicochemical Properties Material Handling

Proven Application Scenarios Where 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide (72810-61-8) Is Irreplaceable


European Pharmacopoeia System Suitability Testing for Torasemide API Release

In EP/BP monograph-compliant quality control of torasemide active pharmaceutical ingredient, Impurity A (CAS 72810-61-8) is a mandatory component of the system suitability reference solution (reference solution a). The monograph specifies that the chromatogram supplied with torasemide for system suitability CRS must be used to identify the peak due to Impurity A, which elutes at an RRT of approximately 0.3. This makes Impurity A the earliest-eluting marker in the related substances test [1]. Failure to correctly identify this peak due to use of a non-specific impurity standard would result in failed system suitability and batch rejection. QC laboratories performing EP-compliant testing must procure this exact CAS-numbered standard to meet regulatory requirements.

HPLC Method Development and Validation for Simultaneous Impurity Profiling in Torasemide Tablets

The validated HPLC method for determination of seven related substances (A–G) in torasemide tablets requires Impurity A as an individual reference standard for calibration and recovery studies [1]. Impurity A's LOQ of 0.0835 µg/mL and LOD of 0.0251 µg/mL at 288 nm [1] define the method's sensitivity threshold for this specific impurity. Since Impurity A's UV response factor is substantially lower than Impurity B's (LOQ 0.0099 µg/mL) [1], any laboratory substituting Impurity B for Impurity A during method validation would incorrectly establish the quantitation limit, potentially missing out-of-specification Impurity A levels in routine batch analysis.

Forced Degradation and Stability-Indicating Method Development for Regulatory Submissions

ICH Q1A(R2) forced degradation studies on torasemide generate Impurity B (the sulfonamide degradation product) but do not produce Impurity A as a degradation product [1]. Impurity A is a process impurity formed during API synthesis and must be monitored separately from degradation products [2]. Analytical methods intended for stability-indicating purposes must be demonstrated to resolve Impurity A from degradation products and the API. Procurement of authentic Impurity A standard is required to demonstrate this resolution capability during method validation for ANDA or NDA submissions.

LC-MS Method Setup for High-Sensitivity Impurity Quantification in Torasemide API

The chemometrically optimized LC-ESI-MS method for simultaneous determination of torasemide and its four impurities provides higher sensitivity than LC-UV methods, with recovery values between 95.78% and 104.92% [1]. Laboratories transitioning from pharmacopeial LC-UV to in-house LC-MS methods for impurity quantification must independently verify that Impurity A's electrospray ionization efficiency and fragmentation pattern are compatible with their instrument configuration. This verification is impossible without the authentic Impurity A reference standard, as each impurity in the mixture exhibits distinct mass spectrometric behavior requiring individual optimization [1].

Quote Request

Request a Quote for 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.